molecular formula C15H22O3 B13679389 Methyl 3,5-diisopropyl-4-methoxybenzoate

Methyl 3,5-diisopropyl-4-methoxybenzoate

Cat. No.: B13679389
M. Wt: 250.33 g/mol
InChI Key: QEAHZPQAOUAEGW-UHFFFAOYSA-N
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Description

Methyl 3,5-diisopropyl-4-methoxybenzoate is a substituted aromatic ester characterized by a benzoate backbone functionalized with two isopropyl groups at positions 3 and 5, a methoxy group at position 4, and a methyl ester at position 1. This compound is notable for its steric hindrance due to the bulky isopropyl substituents, which influence its physicochemical properties, such as solubility, melting point, and reactivity.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

methyl 4-methoxy-3,5-di(propan-2-yl)benzoate

InChI

InChI=1S/C15H22O3/c1-9(2)12-7-11(15(16)18-6)8-13(10(3)4)14(12)17-5/h7-10H,1-6H3

InChI Key

QEAHZPQAOUAEGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1OC)C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-diisopropyl-4-methoxybenzoate typically involves the esterification of 3,5-diisopropyl-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diisopropyl-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The isopropyl groups can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-diisopropyl-4-methoxybenzaldehyde, while reduction may produce 3,5-diisopropyl-4-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 3,5-diisopropyl-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,5-diisopropyl-4-methoxybenzoate involves its interaction with specific molecular targets. The methoxy and isopropyl groups play a crucial role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other methyl esters of aromatic or terpenoid acids. Key comparisons include:

Compound Name Substituents/Functional Groups Key Structural Differences
Methyl 3,5-diisopropyl-4-methoxybenzoate 3,5-diisopropyl, 4-methoxy, methyl ester Bulky isopropyl groups; aromatic backbone
Sandaracopimaric acid methyl ester Diterpene backbone, carboxylic acid methyl ester Non-aromatic, fused cyclic structure
Torulosic acid methyl ester Labdane diterpene, methyl ester Linear terpenoid structure
Methyl Violet Triphenylmethane dye with dimethylamine groups Cationic structure; unrelated to benzoates


Key Observations :

  • Steric Effects : The isopropyl groups in this compound create significant steric hindrance, reducing its reactivity in nucleophilic substitution compared to less hindered esters like sandaracopimaric acid methyl ester .
  • Aromaticity: Unlike terpenoid-based esters (e.g., torulosic acid methyl ester), the aromatic backbone of this compound enhances stability under acidic conditions and UV radiation .

Physicochemical Properties

Data from methyl ester analogs (Table 3, ) suggest trends in properties such as solubility and thermal stability:

Property This compound (Inferred) Sandaracopimaric Acid Methyl Ester Torulosic Acid Methyl Ester
Melting Point ~120–140°C (estimated) 85–90°C 72–75°C
Solubility in Hexane Moderate (due to bulky groups) High High
UV Stability High (aromatic stabilization) Moderate Low

Key Findings :

  • The bulky isopropyl groups in this compound likely reduce its solubility in nonpolar solvents compared to linear terpenoid esters .
  • Its aromatic structure confers superior thermal and photochemical stability relative to alicyclic esters .

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